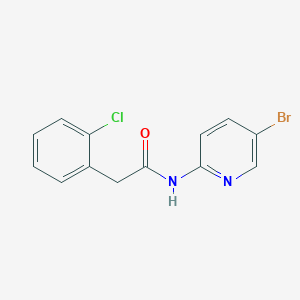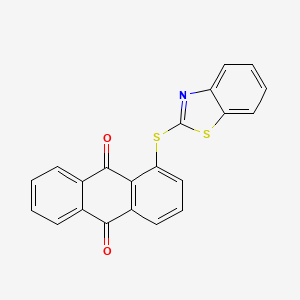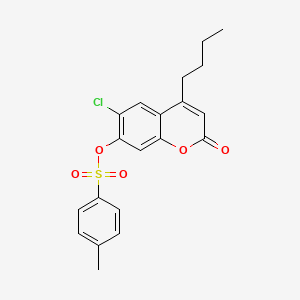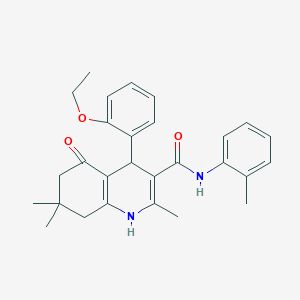
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the pyridine family and is used primarily as a research chemical.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments is its high purity and yield. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have low toxicity, making it a safer option for use in research. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in research. One direction is the development of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide derivatives with improved solubility and potency. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore this potential. Finally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a tool for studying the function of certain proteins and enzymes, and further research is needed to explore this potential as well.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes. While there are limitations to using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments, there are several potential future directions for its use in research.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromo-2-pyridinecarboxamide in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMYLFVYONMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)
